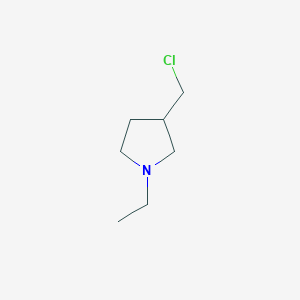

3-(Chloromethyl)-1-ethylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-2-9-4-3-7(5-8)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMYZJKOOOCLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669533 | |

| Record name | 3-(Chloromethyl)-1-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98338-34-2 | |

| Record name | 3-(Chloromethyl)-1-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(Chloromethyl)-1-ethylpyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-1-ethylpyrrolidine

Introduction: A Versatile Pyrrolidine Building Block

This compound is a heterocyclic organic compound featuring a pyrrolidine ring N-substituted with an ethyl group and further substituted at the 3-position with a chloromethyl group. Its chemical structure, containing a reactive chloromethyl handle and a tertiary amine, makes it a valuable and versatile intermediate in organic synthesis.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering field-proven insights and experimental methodologies crucial for its application in pharmaceutical research, drug development, and the synthesis of novel organic compounds.[1] Understanding these properties is paramount for predicting molecular behavior, optimizing reaction conditions, and assessing its potential as a scaffold in medicinal chemistry.

Core Chemical and Physical Data

A summary of the fundamental physical and chemical properties of this compound is presented below. This data serves as a foundational reference for laboratory use and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClN | [1][2][3][4] |

| Molecular Weight | 147.65 g/mol | [1][2][3][4] |

| CAS Number | 98338-34-2 | [1][2][3][4] |

| Appearance | Solid | [2][3] |

| Boiling Point | 181.8°C (at 760 mmHg) | [1] |

| Density | 0.985 g/cm³ | [1] |

| Flash Point | 63.8°C | [1] |

| Vapor Pressure | 0.836 mmHg (at 25°C) | [1] |

| Refractive Index | 1.458 | [1] |

| InChI Key | AJMYZJKOOOCLGY-UHFFFAOYSA-N | [2][3] |

| SMILES | ClCC1CN(CC)CC1 | [2][3] |

Critical Physicochemical Parameters in Drug Discovery

The utility of a molecule in a biological context is governed by several key physicochemical parameters. For an ionizable compound like this compound, the pKa, lipophilicity (logP/logD), and chemical stability are of primary importance.

Acidity and Basicity: The pKa

The pKa, or acid dissociation constant, is a critical determinant of a molecule's ionization state at a given pH. The tertiary amine within the pyrrolidine ring imparts basic properties to this compound. This means that at physiological pH (~7.4), the nitrogen atom will be predominantly protonated, carrying a positive charge. This ionization state profoundly influences aqueous solubility, membrane permeability, and interactions with biological targets.

Potentiometric titration is a highly accurate and widely adopted method for determining the pKa of ionizable compounds.[5][6] The causality behind this choice is its direct measurement of pH changes upon the addition of a titrant, allowing for precise identification of the half-equivalence point, where pH equals the pKa.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known quantity of this compound hydrochloride in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a thermostatted vessel maintained at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and a stirrer into the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH), which is also CO₂-free, in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: The Partition Coefficient (logP & logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It is commonly expressed as logP, the logarithm of the partition coefficient between n-octanol and water.[7][8] For an ionizable molecule, the distribution coefficient (logD) is more relevant as it accounts for partitioning of all species (ionized and neutral) at a specific pH.[9]

A balanced logD is crucial; high lipophilicity can improve membrane permeability but may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Given its ionizable nature, the logD of this compound will be highly pH-dependent, decreasing significantly as the pH drops below its pKa and the molecule becomes more protonated and water-soluble.

The shake-flask method is the "gold standard" for its direct and accurate measurement of partitioning.[7][9] Its self-validating nature comes from the direct quantification of the analyte in both phases, ensuring mass balance.

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (for logD, typically pH 7.4 phosphate buffer) and an organic phase (n-octanol). Pre-saturate each phase by shaking them together for 24 hours, then allowing them to separate. This minimizes volume changes during the experiment.[10]

-

Sample Addition: Dissolve a known amount of this compound in the pre-saturated aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and organic layers using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate logP (or logD) using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[8]

Chemical Stability

The stability of a compound under relevant physiological and storage conditions is a critical parameter. The primary point of reactivity in this compound is the C-Cl bond. The chloromethyl group is a good electrophile, making the compound susceptible to nucleophilic substitution reactions. This reactivity is precisely why it is a useful synthetic intermediate but also a potential liability in a biological system, where it could react with biological nucleophiles.

Furthermore, the stability of chlorinated organic compounds can be influenced by pH.[11][12][13] At extremes of pH, hydrolysis of the C-Cl bond to form the corresponding alcohol may occur.

This protocol assesses the compound's stability across a range of pH values relevant to physiological conditions and formulation.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

-

Sample Incubation: Prepare stock solutions of the compound in an organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration (e.g., 10 µM), ensuring the organic solvent percentage is low (<1%) to avoid solubility issues.

-

Time-Point Analysis: Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Reaction Quenching: Immediately quench any degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile).

-

Quantification: Analyze the samples by a stability-indicating HPLC method to measure the percentage of the parent compound remaining relative to the t=0 sample. The appearance of new peaks can indicate the formation of degradation products.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical entity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), complex multiplets for the five non-equivalent protons on the pyrrolidine ring, and a characteristic doublet for the two protons of the chloromethyl group (CH₂Cl).

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The carbon of the CH₂Cl group would appear in the range of 40-50 ppm, while the carbons of the ethyl group and the pyrrolidine ring would appear further upfield.

-

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹, and a C-Cl stretching absorption typically found in the 600-800 cm⁻¹ region.[14] The absence of strong absorptions in the O-H, N-H, and C=O regions confirms the structure.

-

Mass Spectrometry (MS): Electron-impact mass spectrometry would show a molecular ion (M⁺) peak. A key feature would be the isotopic pattern of the molecular ion, showing two peaks at m/z 147 and 149 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl).

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

-

Hazards: The compound is considered toxic and can cause irritation to the skin, eyes, and respiratory system.[1] Safety data for analogous compounds suggest it may cause burns.[15][16]

-

Handling Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.[15][16]

Caption: Relationship of physicochemical properties to ADME outcomes.

References

-

This compound | Cas 98338-34-2. LookChem.[Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.[Link]

-

The effect of organic loads on stability of various chlorine-based sanitisers. Zenodo.[Link]

-

The effect of organic loads on stability of various chlorine-based sanitisers. American Society of Agricultural and Biological Engineers.[Link]

-

Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. R Discovery.[Link]

-

LogD. Cambridge MedChem Consulting.[Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub.[Link]

-

3(S)-Chloromethyl-pyrrolidine hydrochloride. PubChem.[Link]

-

LogP—Making Sense of the Value. ACD/Labs.[Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.[Link]

-

The effect of organic loads on stability of various chlorine-based sanitisers. ResearchGate.[Link]

-

Organic chloramines in drinking water: An assessment of formation, stability, reactivity and risk. PubMed.[Link]

-

Simple Method for the Estimation of pKa of Amines. ResearchGate.[Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. University of Regina.[Link]

-

This compound. Amerigo Scientific.[Link]

-

Non-targeted screening for chlorinated organic compounds formed on concrete surfaces after exposure to chlorine. TNO Publications.[Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.[Link]

-

Synthesis and biological properties of Enantiomers. An-Najah National University.[Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.[Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.[Link]

-

NMR Analysis - Determining a Structure with IR and NMR. YouTube.[Link]

Sources

- 1. Cas 98338-34-2,this compound | lookchem [lookchem.com]

- 2. This compound DiscoveryCPR 98338-34-2 [sigmaaldrich.com]

- 3. This compound DiscoveryCPR 98338-34-2 [sigmaaldrich.com]

- 4. This compound | 98338-34-2 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. acdlabs.com [acdlabs.com]

- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. agilent.com [agilent.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-(Chloromethyl)-1-ethylpyrrolidine (CAS 98338-34-2): Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(chloromethyl)-1-ethylpyrrolidine, a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into bioactive molecules.[1][2] This guide details the synthetic pathways to this compound, explores its reactivity as an alkylating agent, and discusses its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4][5] Particular emphasis is placed on providing practical, field-proven insights and detailed experimental protocols to support researchers in its effective utilization.

Chemical Identity and Physicochemical Properties

This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom.[6][7] The presence of an N-ethyl group and a C3-chloromethyl substituent makes it a valuable bifunctional molecule. It is typically handled as a free base or, more commonly, as its hydrochloride salt to improve stability and ease of handling.[8][9]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 98338-34-2 | 98338-34-2 |

| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N |

| Molecular Weight | 147.65 g/mol | 184.11 g/mol [8] |

| Appearance | Solid | Solid |

| Boiling Point | 181.8 °C at 760 mmHg[6] | Not available |

| Density | 0.985 g/cm³[6] | Not available |

| Flash Point | 63.8 °C[6] | Not applicable |

| SMILES | ClCC1CN(CC)CC1 | ClCC1CN(CC)CC1.Cl |

| InChI | 1S/C7H14ClN/c1-2-9-4-3-7(5-8)6-9/h7H,2-6H2,1H3 | 1S/C7H14ClN.ClH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |

Synthesis of this compound

The most common and logical synthetic route to this compound involves a two-step process starting from a suitable precursor: the synthesis of the corresponding alcohol, (1-ethylpyrrolidin-3-yl)methanol, followed by its chlorination.

Step 1: Synthesis of the Precursor, (1-Ethylpyrrolidin-3-yl)methanol

While various methods exist for the synthesis of N-alkylated pyrrolidines, a practical approach for preparing (1-ethylpyrrolidin-3-yl)methanol involves the reductive amination of a suitable keto-ester followed by reduction of the ester functionality. An alternative and more direct approach is the N-alkylation of commercially available 3-pyrrolidinol.

This protocol is based on established methods for the N-alkylation of secondary amines.

Materials:

-

3-Pyrrolidinol

-

Ethyl iodide or ethyl bromide

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Acetonitrile or N,N-dimethylformamide (DMF)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-pyrrolidinol (1.0 eq) in acetonitrile (5-10 volumes), add potassium carbonate (2.0-3.0 eq).

-

Stir the suspension vigorously at room temperature.

-

Add ethyl iodide or ethyl bromide (1.1-1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield pure (1-ethylpyrrolidin-3-yl)methanol.[10][11][12]

Step 2: Chlorination of (1-Ethylpyrrolidin-3-yl)methanol

The conversion of the primary alcohol to the corresponding alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[7][13][14][15] This reaction proceeds via an intermediate chlorosulfite ester, which then undergoes intramolecular nucleophilic attack by the chloride ion. The use of a base such as pyridine is common to neutralize the HCl generated during the reaction.[7]

Caption: Synthetic pathway to this compound.

Materials:

-

(1-Ethylpyrrolidin-3-yl)methanol

-

Thionyl chloride (SOCl₂)[16]

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Pyridine (optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (1-ethylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (10-20 volumes) and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the cooled solution. A mild exotherm may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation. For long-term storage, it is advisable to convert the free base to its hydrochloride salt by treating a solution of the base in diethyl ether or ethyl acetate with a solution of HCl in the same solvent.

Characterization and Analytical Profile

Due to the limited availability of published spectral data for this compound, the following are predicted 1H and 13C NMR chemical shifts based on the analysis of structurally similar compounds and standard chemical shift increments. Experimental verification is strongly recommended.

Table 2: Predicted 1H and 13C NMR Data for this compound

| Assignment | Predicted 1H NMR (CDCl₃, δ ppm) | Predicted 13C NMR (CDCl₃, δ ppm) |

| -CH₂-Cl | 3.50-3.65 (d) | 45-48 |

| Pyrrolidine CH₂ | 2.40-2.90 (m) | 52-58 |

| Pyrrolidine CH | 2.20-2.40 (m) | 35-40 |

| N-CH₂-CH₃ | 2.40-2.60 (q) | 50-53 |

| N-CH₂-CH₃ | 1.05-1.20 (t) | 12-15 |

Mass Spectrometry:

-

Expected [M+H]⁺ for C₇H₁₄ClN: 148.0893

Reactivity and Mechanistic Considerations

This compound is a potent alkylating agent due to the presence of the primary alkyl chloride. The reactivity is significantly influenced by the neighboring nitrogen atom.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution, where the chloride ion is displaced by a wide range of nucleophiles.

Caption: General nucleophilic substitution reaction.

Common nucleophiles that can react with this compound include:

-

O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters, respectively.

-

N-Nucleophiles: Primary and secondary amines, azides, and heterocycles to form substituted amines.

-

S-Nucleophiles: Thiols and thiolates to form thioethers.

-

C-Nucleophiles: Enolates, organometallics, and cyanides to form new carbon-carbon bonds.

Role of the Neighboring Nitrogen Atom: Aziridinium/Azetidinium Ion Intermediate

The reactivity of 3-halomethyl-N-alkylpyrrolidines can be enhanced by the participation of the adjacent nitrogen atom. Intramolecular cyclization can lead to the formation of a strained, highly electrophilic bicyclic aziridinium or azetidinium ion intermediate.[17][18] This intermediate is then readily attacked by nucleophiles, often with high regioselectivity. The formation of this intermediate can accelerate the rate of nucleophilic substitution compared to analogous alkyl chlorides lacking the neighboring nitrogen.

Caption: Proposed mechanism involving a cyclic ion intermediate.

Applications in Pharmaceutical Synthesis

The 1-ethyl-3-(substituted methyl)pyrrolidine scaffold is a key structural feature in several active pharmaceutical ingredients. This compound serves as a crucial intermediate for the introduction of this moiety.

Synthesis of Clemastine

Clemastine is a first-generation antihistamine with anticholinergic properties.[19] A key step in its synthesis involves the alkylation of 1-(4-chlorophenyl)-1-phenylethanol with a 2-(chloroethyl)-1-methylpyrrolidine, a close analog of the title compound.[20] A similar synthetic strategy can be envisaged using this compound to generate novel analogs.

This protocol is a general representation of how this compound can be used to alkylate a phenolic substrate.

Materials:

-

Phenolic substrate (e.g., 1-(4-chlorophenyl)-1-phenylethanol)

-

This compound hydrochloride

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of this compound hydrochloride (1.1 eq) and an additional equivalent of base (e.g., triethylamine, if starting from the hydrochloride salt) in DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the desired ether.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. As with many alkylating agents and amine-containing compounds, it is expected to be corrosive and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The hydrochloride salt is generally more stable and less volatile than the free base.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules, particularly in the field of drug discovery. Its synthesis from readily available starting materials and its predictable reactivity as an alkylating agent make it an attractive intermediate for the introduction of the 1-ethyl-3-(substituted methyl)pyrrolidine moiety. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of novel therapeutics.

References

-

LookChem. This compound. [Link]

-

Sinfoo Biotech. This compound hydrochloride. [Link]

-

PubChem. 3(S)-Chloromethyl-pyrrolidine hydrochloride. [Link]

-

ResearchGate. Synthesis of precursor Clemastine. [Link]

-

LookChem. clemastine. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

-

Pharmaffiliates. Clemastine Fumarate - Impurity A. [Link]

-

Bionity. Clemastine. [Link]

-

Wiley Online Library. Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. [Link]

-

ACS Publications. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. [Link]

-

MDPI. A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Amerigo Scientific. This compound. [Link]

- Google Patents. Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

-

PubChem. 1-Ethylpyrrolidine. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

Sciencemadness.org. thionyl chloride and alcohols. [Link]

-

The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. [Link]

-

ResearchGate. Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. [Link]

-

NIST WebBook. 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-. [Link]

-

National Institutes of Health. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]

-

Synthesis of Active Pharmaceutical Ingredient. Synthesis of Active Pharmaceutical Ingredient. [Link]

-

Society of Education, Agra. Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

ResearchGate. Thionyl Chloride - A Versatile Reagent. [Link]

-

National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

ResearchGate. Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines | Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. lookchem.com [lookchem.com]

- 7. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. This compound hydrochloride,(CAS# 98338-34-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. This compound | 98338-34-2 [amp.chemicalbook.com]

- 10. labsolu.ca [labsolu.ca]

- 11. You are being redirected... [hit2lead.com]

- 12. 61472-22-8|(1-Ethylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. orgsyn.org [orgsyn.org]

- 17. d-nb.info [d-nb.info]

- 18. acs.figshare.com [acs.figshare.com]

- 19. Clemastine [bionity.com]

- 20. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 3-(Chloromethyl)-1-ethylpyrrolidine

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 3-(Chloromethyl)-1-ethylpyrrolidine, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed, field-tested methodology for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causality behind experimental choices and provides a framework for ensuring the trustworthiness of analytical results. By integrating theoretical principles with practical insights, this whitepaper serves as an authoritative resource for the structural elucidation of this compound and related N-alkylated pyrrolidines.

Introduction: The Significance of this compound

This compound (C₇H₁₄ClN, Molar Mass: 147.65 g/mol ) is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Pyrrolidine rings are core scaffolds in numerous pharmaceuticals, and the presence of a reactive chloromethyl group at the 3-position, combined with the N-ethyl substituent, makes this compound a versatile building block for creating more complex molecules.[2]

Accurate structural confirmation and purity assessment of this intermediate are critical for the success of multi-step syntheses. This guide provides a detailed walkthrough of the essential spectroscopic techniques required for this purpose: NMR, IR, and MS. Our approach is grounded in the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), ensuring that the methodologies described are not only technically sound but also validated by practical application.

Mass Spectrometry (MS): The First Step in Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining initial structural insights through fragmentation analysis. For a halogenated compound like this compound, MS provides a particularly distinctive signature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for separation from any potential impurities.

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for creating a library-searchable spectrum.[3] This high energy ensures reproducible fragmentation patterns.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the relative abundance of each ion, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to exhibit several key features:

-

The Molecular Ion Peak (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound. A crucial characteristic of compounds containing chlorine is the presence of an M+2 peak.[3][4][5] This is due to the natural isotopic abundance of chlorine, which consists of ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%).[6][7] Therefore, we expect to see a peak at m/z 147 (for C₇H₁₄³⁵ClN) and an M+2 peak at m/z 149 (for C₇H₁₄³⁷ClN) in an approximate 3:1 ratio of intensities.[5][7] This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The high energy of EI will cause the molecular ion to fragment. The most likely fragmentation pathways for this compound are driven by the stability of the resulting carbocations and the presence of the nitrogen and chlorine atoms. Key expected fragments are summarized in the table below.

| m/z | Proposed Fragment | Notes |

| 112 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 98 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical via alpha-cleavage. |

| 84 | [M - C₂H₅ - Cl]⁺ | Loss of the ethyl group followed by the chlorine atom. |

| 70 | [C₄H₈N]⁺ | A common fragment for N-alkylated pyrrolidines. |

The fragmentation process can be visualized as follows:

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the crystal and interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: A Fourier transform is applied to the resulting interferogram to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 2970-2850 | C-H stretch (aliphatic) | Strong, sharp peaks |

| 1470-1450 | C-H bend (scissoring) | Medium intensity |

| 1370-1350 | C-H rock (methyl) | Medium to weak |

| 1150-1050 | C-N stretch (amine) | Medium intensity |

| 750-650 | C-Cl stretch | Strong, sharp peak |

The absence of significant peaks in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amine. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of this compound.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for each unique proton environment. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide crucial connectivity information.

-

Ethyl Group:

-

A triplet around 1.1 ppm (3H), corresponding to the -CH₃ group, coupled to the adjacent -CH₂- group.

-

A quartet around 2.5 ppm (2H), corresponding to the -CH₂- group on the nitrogen, coupled to the -CH₃ group.

-

-

Pyrrolidine Ring Protons:

-

A complex multiplet region between approximately 1.5 and 3.0 ppm, integrating to 7H. This complexity arises from the diastereotopic nature of the protons on the ring.[10]

-

-

Chloromethyl Group:

-

A doublet of doublets (or a complex multiplet) around 3.5 ppm (2H), corresponding to the -CH₂Cl group. The coupling will be to the proton at the 3-position of the pyrrolidine ring.

-

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Approximate Chemical Shift (δ, ppm) | Carbon Assignment |

| 12-15 | -CH₃ (ethyl group) |

| 45-50 | -CH₂Cl |

| 50-60 | -CH₂-N (ethyl group) |

| 55-65 | C2 and C5 of pyrrolidine ring |

| 30-40 | C4 of pyrrolidine ring |

| 35-45 | C3 of pyrrolidine ring |

The relationship between these spectroscopic techniques in the structural elucidation process is illustrated below:

Caption: Workflow for the structural elucidation of this compound.

Conclusion: A Self-Validating System for Structural Integrity

The comprehensive spectral analysis of this compound requires a multi-faceted approach, integrating MS, IR, and NMR data. Each technique provides a unique and complementary piece of the structural puzzle. The characteristic 3:1 M/M+2 isotopic pattern in the mass spectrum confirms the presence of chlorine. IR spectroscopy verifies the key functional groups and the absence of impurities like secondary amines. Finally, ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, confirming the connectivity of the ethyl, chloromethyl, and pyrrolidine moieties. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- University of Arizona. (n.d.). Interpretation of mass spectra.

- Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.

- Wikipedia. (n.d.). Mass spectral interpretation.

- Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK. Chemguide.

- Save My Exams. (2025, October 9). Mass Spectrometry (Edexcel A Level Chemistry): Revision Note.

- BLD Pharm. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 98338-34-2.

- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 98338-34-2.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- Amerigo Scientific. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 98338-34-2.

- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400....

- PMC - NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.

- Study Mind. (n.d.). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry).

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uni-saarland.de [uni-saarland.de]

- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. savemyexams.com [savemyexams.com]

- 8. compoundchem.com [compoundchem.com]

- 9. studymind.co.uk [studymind.co.uk]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride for Advanced Research Applications

Executive Summary

3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. It incorporates a saturated, five-membered pyrrolidine ring, a structure renowned for its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] The compound's key features are the sp³-rich, three-dimensional pyrrolidine scaffold, which is advantageous for exploring pharmacophore space, and a reactive chloromethyl group.[3][4] This chloromethyl moiety serves as a versatile electrophilic handle, enabling covalent modification and the synthesis of more complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines a robust and logical synthetic strategy, explores its primary applications as a reactive intermediate in medicinal chemistry, and summarizes essential safety and handling protocols. The information herein is synthesized to support the strategic use of this valuable building block in discovery and development workflows.

Physicochemical and Structural Properties

A clear understanding of a compound's properties is foundational to its effective application in research. This section delineates the structural and chemical characteristics of this compound hydrochloride.

Identity and Nomenclature

It is critical to distinguish between the free base and its hydrochloride salt, as their properties and handling requirements differ. The topic of this guide is the hydrochloride salt, which is the more common commercial form due to its enhanced stability and crystallinity.

-

Free Base: this compound

-

Hydrochloride Salt: this compound hydrochloride

The CAS Number 98338-34-2 is frequently associated with the free base but is also used by some suppliers to refer to the hydrochloride salt.[5][6][7] Researchers should always verify the specific form by consulting the supplier's documentation and the compound's molecular formula.

Tabulated Properties

The following table summarizes the key quantitative data for both the free base and its hydrochloride salt for comparative purposes.

| Property | This compound (Free Base) | This compound hydrochloride | Reference(s) |

| CAS Number | 98338-34-2 | 98338-34-2 (often used) | |

| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N | [7] |

| Molecular Weight | 147.65 g/mol | 184.11 g/mol | [7] |

| Physical Form | Solid | Solid | [8] |

| Boiling Point (Free Base) | 181.8°C at 760 mmHg | Not Applicable | [6] |

| InChI Key | AJMYZJKOOOCLGY-UHFFFAOYSA-N | AJMYZJKOOOCLGY-UHFFFAOYSA-N (Parent) |

Structural Elucidation & Spectral Data Interpretation

While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of key spectral features.

-

¹H NMR: The spectrum would be complex due to overlapping signals from the pyrrolidine ring protons. Key expected signals include:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl group.

-

A doublet for the chloromethyl protons (-CH₂Cl), coupled to the adjacent methine proton on the pyrrolidine ring.

-

A broad signal for the ammonium proton (N⁺-H) in the hydrochloride salt, which may be solvent-dependent.

-

A series of multiplets for the remaining pyrrolidine ring protons.

-

-

¹³C NMR: The spectrum would show seven distinct carbon signals for the free base. Key signals would include the ethyl group carbons, the four unique carbons of the pyrrolidine ring, and the downfield-shifted chloromethyl carbon.

-

Mass Spectrometry (MS): For the free base, the mass spectrum would show a molecular ion peak (M⁺) at m/z 147.65. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observable.

Synthesis and Mechanism

The synthesis of this compound hydrochloride is most logically achieved from its corresponding alcohol precursor, (1-ethylpyrrolidin-3-yl)methanol. This approach is a standard, reliable transformation in organic chemistry.

Retrosynthetic Analysis and Rationale

The target molecule can be disconnected at the C-Cl bond, identifying the primary alcohol as the immediate precursor. This is a logical choice because the conversion of a primary alcohol to an alkyl chloride is a high-yielding and well-established reaction. The use of thionyl chloride (SOCl₂) is particularly advantageous for this transformation.

Causality of Experimental Choice: Thionyl chloride serves a dual purpose. First, it acts as the chlorinating agent, converting the hydroxyl group into a chlorosulfite intermediate, which then decomposes to the alkyl chloride. Second, the reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion according to Le Châtelier's principle. The generated HCl gas conveniently reacts with the basic tertiary amine of the pyrrolidine ring to form the desired hydrochloride salt in situ, simplifying the workup process. A patent for a similar transformation on a pyridine scaffold validates this approach.[9]

Representative Synthetic Protocol

Reaction: (1-ethylpyrrolidin-3-yl)methanol + SOCl₂ → this compound hydrochloride

-

Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add the precursor, (1-ethylpyrrolidin-3-yl)methanol (1.0 eq), dissolved in an appropriate anhydrous aprotic solvent (e.g., dichloromethane or chloroform).

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Add thionyl chloride (SOCl₂) (approx. 1.1–1.2 eq) dropwise via the dropping funnel over 30 minutes. This slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude this compound hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether, to yield the final product as a crystalline solid.

Self-Validating System: The success of the reaction can be monitored by the cessation of gas evolution. The formation of a precipitate (the hydrochloride salt) is also a strong indicator of product formation. Final purity should be confirmed by melting point analysis and NMR spectroscopy.

Workflow Visualization

The following diagram illustrates the synthetic pathway from the alcohol precursor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound hydrochloride,(CAS# 98338-34-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. This compound | 98338-34-2 [amp.chemicalbook.com]

- 9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-(Chloromethyl)-1-ethylpyrrolidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Abstract

3-(Chloromethyl)-1-ethylpyrrolidine is a substituted N-ethylpyrrolidine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloromethyl group and a saturated, three-dimensional pyrrolidine core, makes it an important intermediate for introducing the N-ethylpyrrolidin-3-ylmethyl motif into more complex molecules. The pyrrolidine scaffold is prevalent in numerous natural products and FDA-approved drugs, prized for its ability to confer favorable physicochemical properties such as improved solubility and three-dimensional (3D) topology, which can enhance binding affinity to biological targets.[1][2] This guide provides an in-depth overview of the physicochemical properties, commercial availability, a validated synthesis protocol, and key applications of this compound for researchers, chemists, and drug development professionals.

Introduction to this compound

Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, with 59% of unique small-molecule drugs approved by the FDA containing at least one.[3] Among these, the saturated five-membered pyrrolidine ring is one of the most frequently utilized scaffolds.[3] Its non-planar, flexible conformation allows for a superior exploration of three-dimensional pharmacophore space compared to flat aromatic rings.[1][2] This "escape from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a well-recognized strategy for improving the clinical success rate of drug candidates.[3]

This compound (CAS No. 98338-34-2) is a bifunctional reagent that capitalizes on these advantages. It consists of:

-

A 1-ethylpyrrolidine core : This moiety provides the desirable 3D scaffold and can influence properties like basicity and lipophilicity.

-

A 3-chloromethyl group : This is a reactive electrophilic handle, enabling covalent bond formation with a wide range of nucleophiles (e.g., phenols, amines, thiols) through nucleophilic substitution reactions.

This combination makes it an ideal starting material for synthesizing a diverse array of compounds, particularly in the hit-to-lead and lead optimization phases of drug discovery, where the rapid generation of analogues is critical.

Physicochemical and Structural Properties

The key properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 98338-34-2 | [4][5] |

| Molecular Formula | C₇H₁₄ClN | [4][5] |

| Molecular Weight | 147.65 g/mol | [4][5] |

| Appearance | Solid | [5][6] |

| Boiling Point | 181.8°C at 760 mmHg | [4] |

| Density | 0.985 g/cm³ | [4] |

| Flash Point | 63.8°C | [4] |

| SMILES | ClCC1CN(CC)CC1 | [5][6] |

| InChI Key | AJMYZJKOOOCLGY-UHFFFAOYSA-N | [5][6] |

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, typically in research-grade quantities. It is often supplied as the free base or as a more stable hydrochloride salt.

| Supplier | Product Name | Form | Typical Quantities | Reference |

| Sigma-Aldrich | This compound, AldrichCPR | Solid | 1 g | [5][6] |

| Amerigo Scientific | This compound | Solid | 1 g | |

| BLD Pharm | This compound | Solid | Inquire | [7] |

| ChemicalBook | This compound | Solid | 1 g | [8] |

| Labsolu | This compound | Solid | 1 g | [9] |

| Sinfoo Biotech | This compound hydrochloride | Solid | Inquire | [10] |

Expert Insight: Procurement for Early-Stage Research

Several suppliers, such as Sigma-Aldrich, provide this compound as part of their "DiscoveryCPR" or early discovery research collections.[5] It is crucial to note that these products may be sold without extensive analytical data, and the supplier may explicitly state that the "buyer assumes responsibility to confirm product identity and/or purity".[5] For any research, especially in a drug development context, it is imperative to independently verify the structure and purity of the starting material via techniques such as NMR spectroscopy and mass spectrometry before use.

Synthesis and Chemical Reactivity

While this compound is commercially available, an in-house synthesis may be required for larger quantities or for the preparation of analogues. The most direct and reliable synthetic route is the chlorination of the corresponding alcohol, (1-ethylpyrrolidin-3-yl)methanol, which is also commercially available.

4.1 Proposed Synthetic Workflow

The conversion of a primary alcohol to an alkyl chloride is a standard transformation efficiently achieved using thionyl chloride (SOCl₂).[11][12] The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.

Caption: Synthetic workflow for this compound.

4.2 Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from (1-ethylpyrrolidin-3-yl)methanol.

Materials:

-

(1-Ethylpyrrolidin-3-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (1-ethylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.[2] The use of an anhydrous solvent is necessary as thionyl chloride reacts violently with water.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and then slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (pH > 8). Causality: This step neutralizes the excess thionyl chloride and the HCl generated during the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as an electrophilic building block. The chloromethyl group is an excellent leaving group for Sₙ2 reactions, allowing for the facile introduction of the N-ethylpyrrolidin-3-ylmethyl moiety.

5.1 Rationale for Use in Medicinal Chemistry

The introduction of a pyrrolidine ring can significantly improve the pharmacological profile of a lead compound by:

-

Increasing 3D Character: Moving away from flat, aromatic structures can enhance target binding specificity and reduce off-target effects.[10]

-

Improving Solubility: The basic nitrogen atom can be protonated at physiological pH, increasing aqueous solubility, which is often a challenge for drug candidates.

-

Providing a Rigid Scaffold: Constraining flexible acyclic moieties into a ring structure, such as a pyrrolidine, can reduce the entropic penalty upon binding to a receptor, thereby increasing potency.[3][10]

Caption: Use as a building block in nucleophilic substitution.

5.2 Representative Experimental Protocol: N-Alkylation

Objective: To demonstrate the use of this compound in the alkylation of a model secondary amine, morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware for heating and work-up

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), morpholine (1.1 eq), potassium carbonate (1.5 eq), and acetonitrile.

-

Heating: Heat the reaction mixture to 60-80°C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS. Causality: K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Heating provides the necessary activation energy for the Sₙ2 reaction.

-

Work-up: After cooling to room temperature, filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product, 4-((1-ethylpyrrolidin-3-yl)methyl)morpholine, can be further purified by column chromatography if necessary.

Safety, Handling, and Storage

This compound is a reactive chemical intermediate and should be handled with appropriate care.

-

Hazards: It is considered toxic and can cause irritation to the skin, eyes, and respiratory system.[4] Analogous compounds are classified as corrosive and flammable.[11][13][14]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[5][6] It is classified under Storage Class 11 (Combustible Solids).[5][6]

Conclusion

This compound is a commercially available and synthetically accessible building block of significant value to the drug discovery and chemical synthesis communities. Its utility is derived from the combination of a desirable, three-dimensional N-ethylpyrrolidine scaffold and a reactive chloromethyl handle. This guide has provided a comprehensive overview of its properties, suppliers, a robust synthetic protocol, and a representative application, equipping researchers with the technical knowledge required to effectively and safely incorporate this versatile intermediate into their research programs.

References

-

This compound | Cas 98338-34-2 . LookChem. [Link]

-

This compound . Amerigo Scientific. [Link]

-

This compound hydrochloride, (CAS# 98338-34-2) . Sinfoo Biotech. [Link]

-

Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists . Bioorganic & Medicinal Chemistry Letters, 21(6), 1865-1870. [Link]

-

Thionyl Chloride - A Versatile Reagent . ResearchGate. [Link]

-

Scott, E. D., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space . ACS Medicinal Chemistry Letters, 8(7), 747-752. [Link]

-

Ballatore, C., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules, 28(13), 5035. [Link]

-

Woelen. (2008). thionyl chloride and alcohols . Sciencemadness.org Discussion Forum. [Link]

Sources

- 1. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and determination of absolute configuration of a non-peptidic αvβ6 integrin antagonist for the treatment of idiopathic pulmonary fibrosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Pyrrolidine Scaffold and the Strategic Importance of the Chloromethyl Group

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyrrolidines

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its value as a privileged scaffold.[1][2][3] The non-planar, three-dimensional structure of the pyrrolidine ring allows for a nuanced exploration of pharmacophore space, a critical advantage in designing molecules with high specificity and affinity for biological targets.[1][3] Drugs such as Clemastine (antihistamine), Captopril (antihypertensive), and Vildagliptin (anti-diabetic) feature this versatile ring system, highlighting its broad therapeutic applicability.[2][4]

The introduction of a chloromethyl (-CH₂Cl) group onto the pyrrolidine skeleton transforms it into a highly valuable and reactive synthetic intermediate. This functional group acts as a potent electrophilic handle, enabling chemists to introduce a vast array of substituents through well-established reaction pathways. Understanding the nuances of the chloromethyl group's reactivity is paramount for researchers in drug discovery, as it dictates the synthetic strategies available for molecular elaboration and the development of novel chemical entities.

This guide provides a detailed exploration of the chemical behavior of the chloromethyl group in pyrrolidines, focusing on the underlying mechanisms, influencing factors, and practical applications that are critical for professionals in the field.

Core Reactivity Profile: A Tale of Two Pathways

The reactivity of a chloromethyl group attached to a pyrrolidine ring is dominated by two competing, yet interconnected, mechanistic pathways: direct bimolecular nucleophilic substitution (SN2) and intramolecular cyclization via neighboring group participation (NGP), which can lead to ring expansion. The preferred pathway is dictated by factors such as the position of the chloromethyl group, the nature of the pyrrolidine nitrogen substituent, reaction conditions, and the strength of the external nucleophile.

Bimolecular Nucleophilic Substitution (SN2): The Workhorse Reaction

The most common transformation involving the chloromethyl group is the SN2 reaction. In this pathway, an external nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.[5][6]

Causality and Mechanistic Insights:

-

Electrophilicity: The carbon atom of the chloromethyl group is rendered electrophilic by the electron-withdrawing inductive effect of the adjacent chlorine atom.

-

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, stabilizing the negative charge it acquires upon bond cleavage.

-

Steric Accessibility: As a primary alkyl halide, the chloromethyl group is sterically unhindered, making it an ideal substrate for the backside attack characteristic of the SN2 mechanism.[5]

The electron-donating nature of the pyrrolidine nitrogen can subtly influence the electrophilicity of the methylene carbon, but the reaction is primarily driven by the strength of the nucleophile and the inherent stability of the leaving group.

Caption: General SN2 mechanism on a chloromethyl-substituted pyrrolidine.

This reaction is highly versatile, accommodating a wide range of nucleophiles.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Typical Conditions | Reference |

| N-Nucleophiles | Amines (e.g., Pyrrolidine, Aniline) | Secondary/Tertiary Amines | Et₃N or K₂CO₃, CH₃CN or DMF, 60-80°C | [5] |

| O-Nucleophiles | Alkoxides, Phenoxides | Ethers | NaH or K₂CO₃, THF or DMF, RT-70°C | [6] |

| S-Nucleophiles | Thiolates | Thioethers | NaH or Cs₂CO₃, DMF, RT | [6] |

| C-Nucleophiles | Enolates, Cyanide | C-C Bond Formation | LDA or NaCN, THF or DMSO, -78°C to RT | [7] |

Neighboring Group Participation (NGP) and Ring Expansion

When the chloromethyl group is at the C2 position, a fascinating intramolecular reaction can occur. The lone pair of the pyrrolidine nitrogen can act as an internal nucleophile, attacking the adjacent chloromethyl carbon. This process, known as neighboring group participation, is entropically favored and leads to the formation of a transient, strained bicyclic aziridinium ion intermediate (an azoniabicyclo[3.1.0]hexane species).[8]

This highly reactive intermediate is then susceptible to attack by a nucleophile. Critically, the nucleophile can attack either of the two carbons adjacent to the bridgehead nitrogen. Attack at the original methylene carbon regenerates the pyrrolidine ring (a net SN2 reaction), but attack at the C5 carbon of the original pyrrolidine ring results in ring expansion, yielding a 3-substituted piperidine.[8]

Causality and Mechanistic Insights:

-

Proximity: The C2-chloromethyl group is perfectly positioned for the nitrogen's lone pair to attack, making the intramolecular cyclization a kinetically accessible pathway.

-

Solvent Effects: Polar aprotic solvents like DMSO can stabilize the charged aziridinium intermediate, facilitating the ring-expansion pathway. In contrast, in the gas phase, the reaction may proceed as a single-step synchronous rearrangement.[8]

-

Nucleophile Role: In the presence of a weak external nucleophile or under solvolytic conditions, the NGP pathway becomes more prominent. The chloride ion itself can act as the nucleophile, leading to the formation of a 3-chloropiperidine.[8]

Caption: Competing pathways following NGP from 2-chloromethylpyrrolidine.

Synthetic Protocols and Methodologies

The practical application of this reactivity is best illustrated through established experimental procedures. The synthesis of chloromethyl pyrrolidines and their subsequent reactions are foundational techniques for drug development professionals.

Protocol 1: Synthesis of 2-(Chloromethyl)pyrrolidines via Chloroamination

A modern and efficient method to synthesize 2-(chloromethyl)pyrrolidines involves a catalyst-free chloroamination cyclization cascade, often using a simple chlorine source like sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS).[9][10]

Step-by-Step Methodology (Adapted from[9]):

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(pentenyl)sulfonamide starting material in an appropriate solvent (the choice of which is crucial and often determined empirically; dichloromethane or acetonitrile are common).

-

Reagent Addition: Cool the solution in an ice bath. Add a commercial solution of sodium hypochlorite dropwise over 15-30 minutes while stirring vigorously.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(chloromethyl)pyrrolidine derivative.

Caption: Experimental workflow for chloroamination cyclization.

Protocol 2: General Procedure for SN2 Displacement

This protocol outlines a general method for reacting a chloromethyl pyrrolidine with a nucleophile, a cornerstone reaction in elaborating the scaffold.

Step-by-Step Methodology (Adapted from[5][6]):

-

Setup: To a solution of the chloromethyl pyrrolidine derivative in a suitable anhydrous solvent (e.g., DMF, CH₃CN), add the desired nucleophile (1.0-1.5 equivalents).

-

Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equivalents) to neutralize the HCl generated and/or deprotonate the nucleophile if necessary.

-

Reaction: Heat the mixture to an appropriate temperature (typically 60-80°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. If using a water-miscible solvent like DMF, pour the mixture into water and extract with a water-immiscible solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to obtain the desired product.

Conclusion: A Versatile Handle for Drug Discovery

The chloromethyl group on a pyrrolidine ring is a powerful and versatile synthetic handle. Its reactivity is primarily governed by the SN2 mechanism, allowing for the facile introduction of a diverse array of chemical functionalities essential for building structure-activity relationships (SAR).[2][11] Furthermore, the potential for neighboring group participation in 2-substituted systems offers an intriguing pathway to skeletal diversification through ring expansion, providing access to the valuable piperidine core. A thorough understanding of these reaction pathways, their underlying mechanisms, and the conditions that favor one over the other is a self-validating system for any researcher. This knowledge empowers scientists and drug development professionals to strategically design and execute synthetic routes to novel, complex, and potentially therapeutic molecules built upon the privileged pyrrolidine scaffold.

References

-

Scarfiello, J., et al. (n.d.). Selected examples of chlorinated pyrrolidines present in natural products and pharmaceuticals. ResearchGate. [Link]

-

Deagostino, A., et al. (2022). Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐chloro pyrrolidines from 2‐chloromethyl azetidines. ResearchGate. [Link]

-

Gobi, K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Esseffar, M., et al. (2015). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

-

Lin, S., et al. (2018). Synthesis of Chlorotrifluoromethylated Pyrrolidines by Electrocatalytic Radical Ene-Yne Cyclization. Chemistry – A European Journal. [Link]

- Google Patents. (n.d.). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Neuenschwander, M., et al. (2017). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. European Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. ResearchGate. [Link]

-

Bakhtin, M.A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Daa, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. ResearchGate. [Link]

-

Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

-

Roberts, A.L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

-